1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate 1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate
Brand Name: Vulcanchem
CAS No.: 101932-09-6
VCID: VC0009310
InChI: InChI=1S/C17H27NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h2,9,13-15,20H,3-8,10-12H2,1H3/b9-2+
SMILES: CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol

1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate

CAS No.: 101932-09-6

Main Products

VCID: VC0009310

Molecular Formula: C17H27NO3

Molecular Weight: 293.4 g/mol

1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate - 101932-09-6

CAS No. 101932-09-6
Product Name 1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate
Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate
Standard InChI InChI=1S/C17H27NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h2,9,13-15,20H,3-8,10-12H2,1H3/b9-2+
Standard InChIKey KFIKGORTYFCONO-UHFFFAOYSA-N
Isomeric SMILES C/C=C/C(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O
SMILES CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O
Canonical SMILES CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O
Synonyms 1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate
PubChem Compound 5912531
Last Modified Nov 11 2021
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